N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones, followed by reduction.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Halogenation: The aromatic rings are halogenated using brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
Coupling Reactions: The final step involves coupling the halogenated aromatic rings with the piperidine-sulfonyl intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to dehalogenated or hydrogenated derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.
4-Bromo-N-(4-bromophenyl)-3-(piperidine-1-sulfonyl)benzamide: Another halogenated derivative with similar properties.
N-(4-Chlorophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide: A chlorinated analog with comparable reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
5725-34-8 |
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Molecular Formula |
C18H18BrClN2O3S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18BrClN2O3S/c19-14-5-7-15(8-6-14)21-18(23)13-4-9-16(20)17(12-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChI Key |
ZIPOGZDUELVPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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